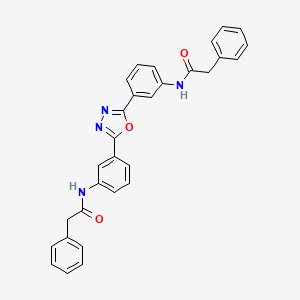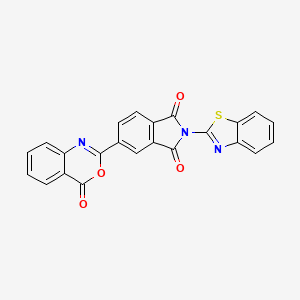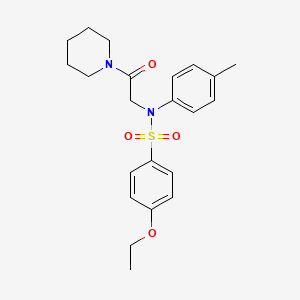![molecular formula C25H23NO2 B3569681 5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine](/img/structure/B3569681.png)
5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine
Overview
Description
5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine is a complex organic compound belonging to the phenanthridine family. Phenanthridines are known for their presence in various natural products, biologically active compounds, and functional materials. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group attached to a benzo[A]phenanthridine core. The compound’s structural complexity and potential biological activities make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine can be achieved through a one-pot synthesis involving a sequential cascade Pictet-Spengler-dehydrogenative aromatization reaction. This method utilizes oxovanadium(V) complexes as catalysts under aerobic conditions. The reaction involves the condensation of 2-(3,5-dimethoxyphenyl)aniline with various aryl aldehydes, yielding the desired phenanthridine derivatives with up to 96% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of efficient redox and Lewis acid catalysts, such as vanadium(V) complexes, suggests potential scalability. The mild reaction conditions and high yields make this synthetic route promising for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like (NH4)2S2O8.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: (NH4)2S2O8 as an oxidant.
Reduction: Sodium borohydride as a reducing agent.
Substitution: Electrophilic aromatic substitution using various electrophiles.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine involves its interaction with molecular targets and pathways. The compound can cause cell-cycle arrest in cancer cells, increase levels of p53 protein, and induce apoptosis-specific fragmentation of PARP-1 . These actions are primarily due to the presence of the N-methyl quaternary nitrogen and specific substitutions on the phenanthridine core.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]phenanthridine Alkaloids: These compounds share a similar core structure and exhibit various biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor effects.
Phenanthridinones: These compounds are structurally related and are known for their pharmacological actions, including anticancer and antibacterial activities.
Uniqueness
5-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-benzo[A]phenanthridine is unique due to its specific substitutions, which enhance its biological activities and make it a valuable compound for scientific research
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-27-17-12-14-23(28-2)21(15-17)25-20-10-6-5-9-19(20)24-18-8-4-3-7-16(18)11-13-22(24)26-25/h3-4,7-8,11-15H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGPQWXZLLRCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3569603.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3569607.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569618.png)
![N-(2-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B3569624.png)

![4-METHOXY-N-{4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE](/img/structure/B3569635.png)

![N-(2,5-DIMETHOXYPHENYL)-N-(6-PIPERIDINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINE](/img/structure/B3569651.png)
![N-(4-IODOPHENYL)-N-(8-METHYL[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-5-YL)AMINE](/img/structure/B3569654.png)
![5-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3569660.png)
![N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3569668.png)
![4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)phosphoryl]benzoic acid](/img/structure/B3569675.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3569692.png)

